molecular formula C19H26N2O4 B5436806 methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate

methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate

Cat. No. B5436806
M. Wt: 346.4 g/mol
InChI Key: RQXSNLLOXMDGDT-TXPKVOOTSA-N
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Description

The compound is a complex organic molecule, likely containing a quinoline backbone, a common structure in many pharmaceuticals . It also seems to have a glycinate group attached, which is a common moiety in various biological molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis, involving reactions such as Friedel-Crafts acylation or alkylation .


Molecular Structure Analysis

The structure of this compound is likely complex due to the presence of the quinoline and glycinate moieties. It would be expected to have multiple stereocenters, indicating the presence of chiral carbon atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds would be expected to undergo reactions typical of organic compounds, such as substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if it’s a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical, future research could involve improving its efficacy or reducing side effects. If it’s used in a chemical process, research could focus on improving the efficiency of the process or finding more sustainable alternatives .

properties

IUPAC Name

methyl 2-[[(4S,4aS,8aS)-4-hydroxy-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-25-17(22)13-20-18(23)21-12-11-19(24,14-7-3-2-4-8-14)15-9-5-6-10-16(15)21/h2-4,7-8,15-16,24H,5-6,9-13H2,1H3,(H,20,23)/t15-,16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXSNLLOXMDGDT-TXPKVOOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCC(C2C1CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)N1CC[C@]([C@@H]2[C@@H]1CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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